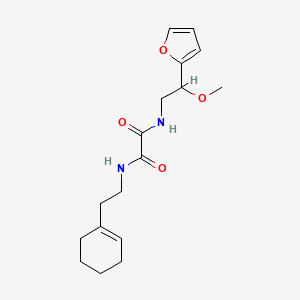
(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-2,3-dihydrothiazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related thiazolidinone derivatives involves several steps, including oxidation, bromination, and cyclic condensation, with conditions optimized for high yields. For instance, ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl)acetate preparation demonstrates a methodology that could be adapted for the target compound, achieving up to 54% total yield through careful temperature control and intermediate separation by extraction (Wang Li, 2007).
Molecular Structure Analysis
Structural elucidation techniques, such as X-ray crystallography and spectral analysis, are critical for confirming the molecular structure of synthesized compounds. The detailed geometric parameters and NMR spectra of similar thiazolidinone compounds have been discussed, providing insights into the molecular structure of the compound (Y. Mabkhot et al., 2019).
Chemical Reactions and Properties
Reactions involving thiazolidinone derivatives can yield a variety of products depending on the reactants and conditions used. For example, reactions with different amines and hydrazines afford amino substituted products, showcasing the compound's versatility in chemical transformations (D. Bevk et al., 2001).
Physical Properties Analysis
The physical properties of chemical compounds, including solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. While specific data on the target compound might not be readily available, analogs provide a basis for prediction and comparison.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and functional group transformations, are pivotal in determining a compound's potential applications. Studies on related compounds, such as the synthesis and transformations of ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate, offer valuable insights into the chemical behavior of thiazolidinone derivatives (D. Bevk et al., 2001).
科学的研究の応用
Antioxidant Capacity Assays
The compound is relevant in the context of antioxidant capacity assays, particularly those based on the ABTS•+ radical cation. Such assays, including the ABTS/potassium persulfate decolorization assay, are crucial for determining the antioxidant capacity of substances. The research elaborates on the reaction pathways of antioxidants with ABTS•+, highlighting the formation of coupling adducts and oxidative degradation products, such as hydrazindyilidene-like and imine-like adducts. This signifies the compound's role in understanding specific antioxidant reactions and their contribution to total antioxidant capacity, although the application of this assay is cautioned due to potential biases in comparing different antioxidants (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
The compound is indirectly mentioned in the context of amyloid imaging in Alzheimer's disease. Radioligands with structural similarities or functional groups akin to the compound have been studied for their potential in PET imaging. These studies aim to measure amyloid in vivo in the brains of Alzheimer's disease patients, enabling early detection and understanding of the disease's pathophysiology, and evaluating antiamyloid therapies (Nordberg, 2007).
Ethyl Acetate Production and Application
Ethyl acetate, a substance related to the compound , is extensively used in various industries and its production processes have been studied for efficiency and intensification. The compound's relevance in this context lies in its potential role in these processes or as a solvent in various applications. The research discusses different techniques for ethyl acetate production, aiming for process intensification, higher purity, and energy-efficient production, which are crucial in industrial applications (Patil & Gnanasundaram, 2020).
特性
IUPAC Name |
ethyl 2-[2-(2,4-dimethylphenyl)imino-3-(2-hydroxyethyl)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-4-22-16(21)10-14-11-23-17(19(14)7-8-20)18-15-6-5-12(2)9-13(15)3/h5-6,9,11,20H,4,7-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYYHMJEQDQBEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=NC2=C(C=C(C=C2)C)C)N1CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)


![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)
![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)



![N-(4-fluorophenyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2480027.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B2480028.png)
